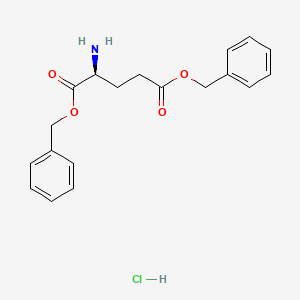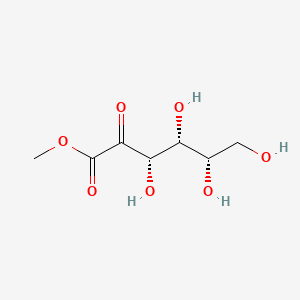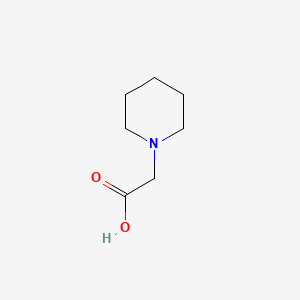
2,4-二甲基吡啶二羧酸二甲酯
概述
描述
Dimethyl pyridine-2,4-dicarboxylate is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, where two carboxylate groups are esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.
科学研究应用
Dimethyl pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal complexes with biological relevance.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
Target of Action
Dimethyl pyridine-2,4-dicarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to interact with targets such as Jumonji-C domain-containing protein 5 (JMJD5) . JMJD5 is a protein that plays a crucial role in various biological processes, including cell cycle regulation, differentiation, and metabolism.
Mode of Action
The compound interacts with its targets through the carboxylate groups. The superimposition implies the C2 and C4 carboxylate groups of Dimethyl pyridine-2,4-dicarboxylate interact with JMJD5 in a similar manner as the C1 and C5 carboxylate groups of 2OG . This interaction leads to changes in the activity of the target protein, influencing the biological processes it is involved in.
Result of Action
The molecular and cellular effects of Dimethyl pyridine-2,4-dicarboxylate’s action are likely to be dependent on its interaction with its target, JMJD5. By interacting with JMJD5, it may influence various biological processes, including cell cycle regulation, differentiation, and metabolism . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Dimethyl pyridine-2,4-dicarboxylate, factors such as temperature, pH, and the presence of other molecules could potentially affect its action . .
生化分析
Biochemical Properties
Dimethyl pyridine-2,4-dicarboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of the histone lysine demethylases, specifically the Jumonji-C domain-containing protein 5 (JMJD5) and JMJD2E . These enzymes are involved in the regulation of gene expression through the demethylation of histone proteins. The interaction between dimethyl pyridine-2,4-dicarboxylate and these enzymes is characterized by competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme.
Cellular Effects
Dimethyl pyridine-2,4-dicarboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of histone demethylases . This inhibition leads to changes in the methylation status of histone proteins, which in turn affects the transcriptional activity of genes. The compound has been observed to modulate the cell cycle, cellular metabolism, and circadian rhythm . Additionally, it has been reported to have antimetastatic effects on tumor cell lines by affecting cell adhesion, migration, and angiogenesis .
Molecular Mechanism
The molecular mechanism of action of dimethyl pyridine-2,4-dicarboxylate involves its binding to the active site of histone demethylases, such as JMJD5 and JMJD2E . By competing with the natural substrate, the compound inhibits the enzymatic activity, leading to an accumulation of methylated histone proteins. This accumulation affects the transcriptional regulation of genes involved in various cellular processes. The compound’s ability to inhibit these enzymes is attributed to its structural similarity to the natural substrate, allowing it to effectively compete for binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl pyridine-2,4-dicarboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to dimethyl pyr
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl pyridine-2,4-dicarboxylate can be synthesized through the esterification of pyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the synthesis of dimethyl pyridine-2,4-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality dimethyl pyridine-2,4-dicarboxylate.
化学反应分析
Types of Reactions: Dimethyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol or pyridine-2,4-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Dimethyl pyridine-2,6-dicarboxylate: Similar in structure but with carboxylate groups at different positions.
Dimethyl pyridine-3,5-dicarboxylate: Another isomer with carboxylate groups at the 3 and 5 positions.
Uniqueness: Dimethyl pyridine-2,4-dicarboxylate is unique due to its specific positioning of carboxylate groups, which influences its reactivity and coordination behavior. This makes it particularly useful in forming specific metal complexes that are not easily achievable with other isomers.
属性
IUPAC Name |
dimethyl pyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOFNSTLWFQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291896 | |
| Record name | dimethyl pyridine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25658-36-0 | |
| Record name | 25658-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl pyridine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl pyridine-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)










![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)

